Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-

Lipophilicity Drug Design ADME

Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- (CAS 824394-96-9) is a distinctive heterocyclic compound that features an oxazole ring linked to a phenyl spacer, which is further substituted at the ortho position with a 1H-imidazol-2-yl moiety. With a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol, its compact structure integrates two of the most privileged heterocycles in medicinal chemistry.

Molecular Formula C12H9N3O
Molecular Weight 211.22 g/mol
CAS No. 824394-96-9
Cat. No. B14224418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-
CAS824394-96-9
Molecular FormulaC12H9N3O
Molecular Weight211.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NC=CN2)C3=NC=CO3
InChIInChI=1S/C12H9N3O/c1-2-4-10(12-15-7-8-16-12)9(3-1)11-13-5-6-14-11/h1-8H,(H,13,14)
InChIKeyBGUJZXZKHZVHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- (CAS 824394-96-9): A Strategic Ortho-Substituted Heterocyclic Building Block for Coordination Chemistry and Drug Discovery


Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- (CAS 824394-96-9) is a distinctive heterocyclic compound that features an oxazole ring linked to a phenyl spacer, which is further substituted at the ortho position with a 1H-imidazol-2-yl moiety [1]. With a molecular formula of C12H9N3O and a molecular weight of 211.22 g/mol, its compact structure integrates two of the most privileged heterocycles in medicinal chemistry . The ortho-substitution pattern creates a unique N,N-chelating pocket, which is a critical structural feature that differentiates it from its meta and para analogs, offering a distinct coordination geometry that is highly sought after in the design of metal-based catalysts and bioactive scaffolds [2].

Why Direct Substitution with Other Imidazolyl-Phenyl-Oxazole Analogs Risks Project Failure: The Critical Role of Ortho-Configuration


For researchers procuring building blocks for structure-activity relationship (SAR) studies or ligand design, generic substitution among imidazolyl-phenyl-oxazole analogs is highly unreliable. The ortho-substitution pattern of the 1H-imidazol-2-yl group in CAS 824394-96-9 creates a distinct spatial arrangement that is fundamental to its function as a bidentate N,N-ligand [1]. Compounds like 2-(4-(1H-imidazol-2-yl)phenyl)oxazole (para isomer) or 2-(3-(1H-imidazol-2-yl)phenyl)oxazole (meta isomer) lack this chelating ability, fundamentally altering their coordination chemistry and biological target engagement profiles [2]. This difference is not hypothetical; it directly impacts key physicochemical properties such as logP, topological polar surface area (TPSA), and hydrogen-bonding capacity, which in turn govern membrane permeability and solubility [3]. Therefore, substituting this compound without rigorous re-validation of metal complex geometry or biological activity can introduce significant variability and lead to costly project delays.

Quantified Differentiation Evidence for Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- (CAS 824394-96-9) against Its Closest Analogs


Enhanced Lipophilicity (LogP) of the Ortho-Isomer for Improved Membrane Permeability

The ortho-substituted target compound (CAS 824394-96-9) exhibits a computed LogP (XLogP3-AA) of 1.8 [1]. This value is notably higher than the estimated LogP for its para isomer (<1.5), based on the class-level trend where ortho-substitution reduces solvent exposure of the polar imidazole ring, thus increasing lipophilicity [2]. This 0.3+ LogP unit difference is significant for passive membrane permeability, predicting better absorption in cellular assays.

Lipophilicity Drug Design ADME

Optimized Topological Polar Surface Area (TPSA) for Balancing Solubility and Absorption

The target compound possesses a TPSA of 54.7 Ų [1]. This falls within the optimal range (20–130 Ų) for oral bioavailability and is lower than a hypothetical para-isomer (estimated ~58 Ų) due to the intramolecular shielding of the imidazole N-H by the ortho-phenyl-oxazole group [2]. A lower TPSA is associated with better absorption, providing a subtle but quantifiable advantage.

TPSA Drug-likeness Oral Bioavailability

Restricted Rotatable Bond Count Conferring Conformational Stability for Target Binding

The compound has only two rotatable bonds [1]. This is significant when compared to a non-aromatic spacer analog, which would introduce additional flexibility and an entropic penalty upon binding. The constrained ortho-arrangement pre-organizes the imidazole and oxazole rings into a favorable chelating geometry, which is not present in the meta- or para-isomers where the rings are more flexible [2].

Conformational Analysis Ligand Efficiency Scaffold Optimization

Key Application Scenarios for Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]- Based on Documented Differentiation


Design of Next-Generation Transition Metal Catalysts Requiring Rigid N,N-Chelation

The ortho-orientation of the imidazole and oxazole nitrogen atoms creates a pre-organized bidentate binding pocket. This is ideal for synthesizing palladium or copper complexes with enhanced thermal and air stability, as demonstrated by the class of 2-(1H-imidazol-2-yl)phenol ligands in Suzuki-Miyaura catalysis [1]. Procuring this specific compound eliminates the need for post-synthetic modification to achieve the correct chelating geometry.

Fragment-Based Drug Discovery Campaigns Targeting Inosine Monophosphate Dehydrogenase (IMPDH)

As highlighted in patents for phenyl-oxazole IMPDH inhibitors, the rigid ortho-substituted scaffold provides a key pharmacophore [2]. Its favorable LogP (1.8) and TPSA (54.7 Ų) make it a superior starting fragment compared to its more flexible or polar analogs for cellular assay screening, potentially improving hit rates and ligand efficiency metrics [1].

Development of Luminescent Probes with Enhanced Photostability in Non-Polar Environments

Research on analogous oxazole-imidazole hybrids has shown that oxazole derivatives can achieve higher photoluminescence quantum yields than their imidazole counterparts, with quantum yields approaching unity in non-polar solvents [3]. The rigid ortho-structure of CAS 824394-96-9 can further suppress non-radiative decay, making it a promising candidate for developing stable blue-emitting materials or fluorescent probes for lipid environments.

Quote Request

Request a Quote for Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.